molecular formula C24H26N2O7S B2819725 N-(2,5-dimethoxyphenyl)-2-(3-((4-methoxyphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide CAS No. 946215-81-2

N-(2,5-dimethoxyphenyl)-2-(3-((4-methoxyphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide

Cat. No. B2819725
M. Wt: 486.54
InChI Key: MSQAFBZSQBPRQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-2-(3-((4-methoxyphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C24H26N2O7S and its molecular weight is 486.54. The purity is usually 95%.
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Scientific Research Applications

Pharmaceutical Applications and Chemical Synthesis

  • N-Acetylcarbamate Potassium Salts : These compounds serve as versatile reagents for synthetic studies of natural and pharmaceutical products. They facilitate the production of N-alkylacetamides, essential in developing various pharmaceuticals, showcasing the importance of acetamide functional groups in medicinal chemistry (Sakai et al., 2022).

  • Capsaicinoids and Analogs : The structural analysis of capsaicinoid analogs, such as N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide, helps in understanding their bioactive properties, contributing to the development of potent analgesic agents (Park et al., 1995).

  • Sulfanyl-, Sulfinyl-, and Sulfonyl-Substituted Compounds : These compounds' synthesis and their chemiluminescent properties underline the role of sulfur functional groups in developing novel materials with potential applications in sensing and imaging technologies (Watanabe et al., 2010).

Material Science and Chemical Properties

  • Salt and Inclusion Compounds : The study of amide-containing isoquinoline derivatives highlights the chemical versatility and potential for forming complex structures, which could be pivotal in developing new materials with unique properties for industrial applications (Karmakar et al., 2007).

  • Biotransformation of Pyrrolidinone Derivatives : Research into the metabolism of compounds like N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide in human urine provides insights into drug metabolism and detoxification pathways, crucial for pharmaceutical development and safety evaluation (Fujimaki et al., 1990).

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O7S/c1-15-12-16(2)26(14-22(27)25-20-13-18(32-4)8-11-21(20)33-5)24(28)23(15)34(29,30)19-9-6-17(31-3)7-10-19/h6-13H,14H2,1-5H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSQAFBZSQBPRQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=C(C=CC(=C2)OC)OC)S(=O)(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-2-(3-((4-methoxyphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide

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